molecular formula C14H20BrNO2 B1381286 4-(3-(5-Bromo-2-methylphenoxy)propyl)morpholine CAS No. 1704065-31-5

4-(3-(5-Bromo-2-methylphenoxy)propyl)morpholine

Cat. No.: B1381286
CAS No.: 1704065-31-5
M. Wt: 314.22 g/mol
InChI Key: IYVUCCUWMRVXSS-UHFFFAOYSA-N
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Description

“4-(3-(5-Bromo-2-methylphenoxy)propyl)morpholine” is a chemical compound with the molecular formula C14H20BrNO2 . It has a molecular weight of 314.22 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a morpholine ring attached to a propyl chain, which is further connected to a bromo-methylphenoxy group . The exact spatial configuration can be determined using techniques like X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Chemopreventive Effects

  • A study demonstrated the chemopreventive efficacy of S-methylcysteine (SMC) on rat hepatocarcinogenesis induced by concurrent administration of sodium nitrite (NaNO(2)) and morpholine (Mor), suggesting potent chemopreventive effects of SMC against hepatocarcinogenesis due to concurrent administration of Mor and NaNO(2)) (Wei et al., 2000).

Antimicrobial Activity

  • Morpholine 2-(5-(3-fluorophenyl) -4-amino-1,2,4-triazol-3-ylthio) acetate (BKP-115) was studied for its anti-inflammatory properties in a model of experimental pancreatitis in rats, indicating a decrease in the level of endogenous intoxication and detoxification properties of the tested substance (Bigdan et al., 2020).

Anti-inflammatory and Analgesic Properties

  • The synthesis and pharmacological evaluation of some 2-[4-morpholino]-3-aryl-5-substituted thiophenes as novel anti-inflammatory agents were reported, generating a novel anti-inflammatory pharmacophore (Pillai et al., 2004).
  • Another study on 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M 73101) investigated its analgesic, anti-inflammatory, and other related actions in experimental animals, showing potent analgesic activity and inhibitory activities on acute inflammatory edema (Sato et al., 1981).

Pharmacokinetics and Drug Efficacy

  • The pharmacokinetic properties and efficacy of GDC-0980, a PI3K inhibitor with a morpholine group, were characterized, suggesting that it may have clinical applications based on its potent inhibition of key components in cancer development (Salphati et al., 2012).

Safety and Hazards

The safety data sheet for “4-(3-(5-Bromo-2-methylphenoxy)propyl)morpholine” suggests that it should be handled with care. Any clothing contaminated by the product should be immediately removed, and the area should be evacuated . It’s always recommended to use personal protective equipment and ensure adequate ventilation when handling such compounds .

Properties

IUPAC Name

4-[3-(5-bromo-2-methylphenoxy)propyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-12-3-4-13(15)11-14(12)18-8-2-5-16-6-9-17-10-7-16/h3-4,11H,2,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVUCCUWMRVXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)OCCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701226844
Record name Morpholine, 4-[3-(5-bromo-2-methylphenoxy)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701226844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704065-31-5
Record name Morpholine, 4-[3-(5-bromo-2-methylphenoxy)propyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704065-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-[3-(5-bromo-2-methylphenoxy)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701226844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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